![molecular formula C24H21N3O5 B2506042 N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide CAS No. 899923-25-2](/img/no-structure.png)

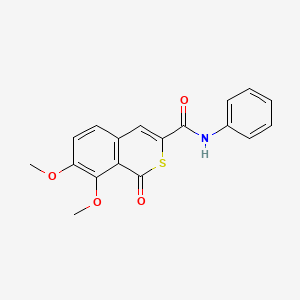

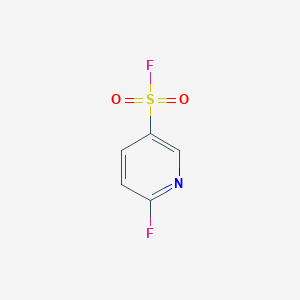

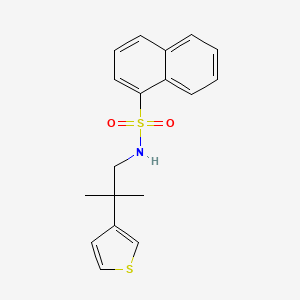

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one moieties, as described in the first paper, involves a four-step process starting from anthranilic acid and aryl isothiocyanates. The process yields five new derivatives with total yields ranging from 29 to 31%. The synthesis process is likely to be complex, involving multiple reaction steps and careful control of reaction conditions to achieve the desired products. The specific compound "N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide" is not directly mentioned, but the general method could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of acetamides similar to the compound has been characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS spectra. These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the molecules. For instance, the crystal structure analysis of related compounds in the second paper reveals that the 2-acetylaminoacetamide moiety can adopt a linearly extended conformation or a slightly bent chain, depending on the specific substituents and their interactions . This information is crucial for understanding the molecular structure of "N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamides are not detailed in the provided papers. However, the general synthetic route suggests that the reactions may include amide bond formation, cyclization to form the quinazolinone ring, and subsequent modifications to introduce various substituents. The reactivity of the compound would be influenced by the presence of electron-donating methoxy groups, which could affect the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly provided in the abstracts. However, the presence of hydrogen bonds and packing interactions in related structures suggests that "N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide" would also exhibit similar interactions. These interactions are likely to influence the compound's solubility, melting point, and stability. The methoxy groups may also contribute to the lipophilicity of the compound, which can be important for its potential biological activity and pharmacokinetic properties .

Scientific Research Applications

Structural Aspects and Properties

Research on similar amide-containing isoquinoline derivatives has revealed insights into structural aspects and properties, including interactions with mineral acids, gel formation, crystalline solid formation, and fluorescence emission characteristics. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide in various fields, such as materials science and chemical sensing (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Methoxy-indolo[2,1‐a]isoquinolines, compounds related to N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide, have been synthesized and evaluated for their cytostatic activity in vitro against leukemia and mammary tumor cells. This research opens avenues for the compound's potential applications in cancer research and therapy (Ambros, Angerer, & Wiegrebe, 1988).

Microbial Transformation Products

The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals into aminophenoxazinones, malonamic acids, and acetamides has been reviewed. This study's findings are relevant for agricultural applications, particularly in exploiting the allelopathic properties of crops like wheat, rye, and maize to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Catalytic Hydrogenation for Green Synthesis

A novel catalytic method using Pd/C catalysts for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide has been developed. This research highlights the compound's role in synthesizing intermediates for azo disperse dyes, underscoring its significance in the chemical industry and sustainable manufacturing processes (Zhang Qun-feng, 2008).

Novel Synthesis Approaches

Innovative synthesis routes and the evaluation of related compounds for their analgesic and anti-inflammatory activities have been explored. These studies suggest potential pharmaceutical applications, focusing on the design and synthesis of novel derivatives to achieve desired biological effects with minimized side effects (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide involves the condensation of 3-methoxyaniline with 4-methoxybenzaldehyde to form 3-(4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with anthranilic acid in the presence of acetic anhydride to form 3-(4-methoxyphenyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazin-6(5H)-one. The final step involves the reaction of this intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide to form the target compound.", "Starting Materials": [ "3-methoxyaniline", "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "2-chloro-N-(4-methoxyphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 3-methoxyaniline with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate to form 3-(4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one with anthranilic acid in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid to form 3-(4-methoxyphenyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazin-6(5H)-one.", "Step 3: Reaction of 3-(4-methoxyphenyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazin-6(5H)-one with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate to form N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide." ] } | |

CAS RN |

899923-25-2 |

Product Name |

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide |

Molecular Formula |

C24H21N3O5 |

Molecular Weight |

431.448 |

IUPAC Name |

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C24H21N3O5/c1-31-18-12-10-17(11-13-18)27-23(29)20-8-3-4-9-21(20)26(24(27)30)15-22(28)25-16-6-5-7-19(14-16)32-2/h3-14H,15H2,1-2H3,(H,25,28) |

InChI Key |

WYWOEKNVHDORMZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)

![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)